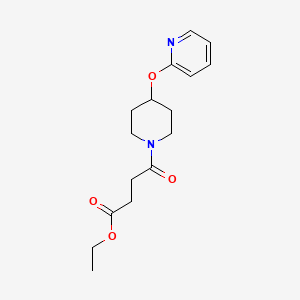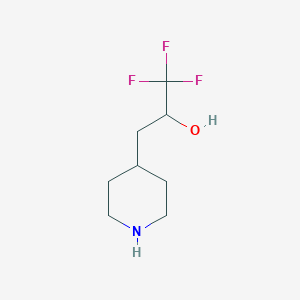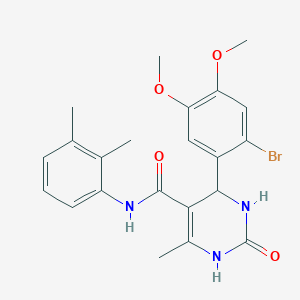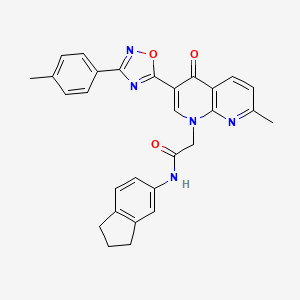
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone diformate is a useful research compound. Its molecular formula is C22H35N3O6 and its molecular weight is 437.537. The purity is usually 95%.
BenchChem offers high-quality (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone diformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone diformate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One line of research involves the synthesis of new compounds with antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of compounds to assess their antimicrobial activity, indicating the potential of structurally complex piperazine derivatives in combating microbial infections (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011). These findings highlight the compound's relevance in the development of new antimicrobials.
Biological and Computational Evaluation for Dopaminergic Ligands
In another study, Penjišević et al. (2016) synthesized piperazine derivatives to explore their affinity toward dopamine D2 receptor, showcasing the compound's potential in mapping dopaminergic pathways and contributing to our understanding of neurological processes and disorders (Penjišević et al., 2016).
Triazole Analogues and Antibacterial Activity
Nagaraj et al. (2018) focused on synthesizing novel triazole analogues of piperazine, evaluating their antibacterial efficacy against human pathogenic bacteria. Compounds with specific substitutions showed significant inhibition, underscoring the role of chemical modification in enhancing biological activity (Nagaraj, S. Srinivas, & G. N. Rao, 2018).
In Vitro Metabolism of Psychoactive Substances
Research by Power et al. (2014) on the synthesis and in vitro metabolism of substances like methoxypiperamide (MEOP) provides insights into the metabolic pathways of novel psychoactive substances, demonstrating the importance of understanding both the therapeutic and potentially harmful aspects of such compounds (Power, J., Scott, K., & Gardner, E. A., et al., 2014).
properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methoxyphenyl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2.2CH2O2/c1-16-14-21(2)12-13-23(16)15-17-8-10-22(11-9-17)20(24)18-4-6-19(25-3)7-5-18;2*2-1-3/h4-7,16-17H,8-15H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCVGJRFYZLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone diformate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2831406.png)
![6-Cyclopropyl-2-[[1-(4-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2831407.png)
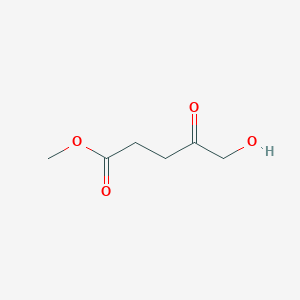
![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2831414.png)


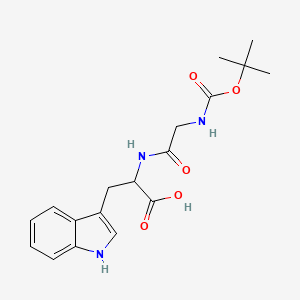
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)
